An In-depth Technical Guide to Benzyl-PEG6-Ots: A Key Linker for Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Benzyl-PEG6-Ots: A Key Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target protein binder to the E3 ligase recruiter. The nature of this linker significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC. This technical guide provides a comprehensive overview of Benzyl-PEG6-Ots, a widely used polyethylene glycol (PEG)-based linker in PROTAC development.
Chemical Properties and Structure
Benzyl-PEG6-Ots, systematically named 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a chemical compound that serves as a versatile building block in the synthesis of PROTACs. Its structure features a benzyl-protected hexaethylene glycol (PEG6) chain terminated with a tosylate (Ots) group. The benzyl group provides a stable protecting group for the terminal hydroxyl, while the tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions for the conjugation of a protein-targeting ligand or an E3 ligase ligand. The PEG6 chain imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.
The detailed chemical structure of Benzyl-PEG6-Ots is as follows:
Structure:
Table 1: Quantitative Chemical Data for Benzyl-PEG6-Ots
| Property | Value |
| IUPAC Name | 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |
| Molecular Formula | C₂₆H₃₈O₉S |
| Molecular Weight | 526.64 g/mol |
| CAS Number | 129086-11-9 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in many polar organic solvents such as acetone, alcohols, and chlorinated solvents. Insoluble in nonpolar solvents like hydrocarbons.[1][2][3] |
| Storage Conditions | Store at -20°C for long-term stability. |
Experimental Protocols
Synthesis of Benzyl-PEG6-Ots
The synthesis of Benzyl-PEG6-Ots can be achieved through a straightforward tosylation of commercially available Benzyl-PEG6-alcohol.
Materials:
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Benzyl-PEG6-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM)
-
0.5 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve Benzyl-PEG6-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2-3 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of Benzyl-PEG6-Ots
The crude Benzyl-PEG6-Ots can be purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified Benzyl-PEG6-Ots as a colorless to pale yellow oil.
Characterization of Benzyl-PEG6-Ots
The identity and purity of the synthesized Benzyl-PEG6-Ots should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the benzyl group protons (around 7.3 ppm), the tosyl group aromatic protons (around 7.8 and 7.3 ppm) and methyl protons (around 2.4 ppm), and the ethylene glycol protons of the PEG chain (typically in the range of 3.5-4.2 ppm). The integration of these peaks can confirm the structure.[4][5][6][7][8]
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the benzyl group, the tosyl group, and the repeating ethylene glycol units.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of Benzyl-PEG6-Ots. Due to the nature of PEG compounds, a distribution of ions corresponding to different charge states might be observed.[9][10][11][12][13]
-
Application in PROTAC Synthesis and Targeted Protein Degradation
Benzyl-PEG6-Ots is a crucial linker used in the modular synthesis of PROTACs. The tosylate group allows for the facile attachment of a nucleophilic group (e.g., an amine or a hydroxyl) present on either the target protein ligand or the E3 ligase ligand.
Experimental Workflow for PROTAC-Mediated Protein Degradation
The general workflow for developing and evaluating a PROTAC involves several key steps, from initial design to cellular and in vivo testing.[14]
Caption: Experimental workflow for PROTAC development and evaluation.
Mechanism of Action: PROTAC-Induced Protein Degradation
The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[15][16][17]
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[18][19][20] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can participate in further degradation cycles.[15][16]
Conclusion
Benzyl-PEG6-Ots is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including a flexible and hydrophilic PEG chain and a reactive tosylate group, allows for the systematic design and optimization of PROTAC molecules. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and drug development professionals working in the exciting field of targeted protein degradation. The continued development and application of such linkers will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.
References
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- 17. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
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